molecular formula C20H23N9O B12423324 Chk1-IN-3

Chk1-IN-3

Katalognummer: B12423324
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: SLCNIAWQMQCAFR-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chk1-IN-3 is a potent and selective inhibitor of checkpoint kinase 1 (Chk1), a serine/threonine kinase that plays a crucial role in the DNA damage response. Chk1 is involved in maintaining genomic stability by regulating cell cycle checkpoints and facilitating DNA repair processes. Inhibition of Chk1 has been explored as a therapeutic strategy in cancer treatment, particularly in enhancing the efficacy of DNA-damaging agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Chk1-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functionalization: Introduction of functional groups such as halogens, amines, or hydroxyl groups to enhance the compound’s activity and selectivity.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This may include:

    Optimization of Reaction Conditions: Adjusting parameters such as temperature, pressure, and solvent to maximize yield.

    Use of Catalysts: Employing catalysts to accelerate reaction rates and improve efficiency.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Chk1-IN-3 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.

Wissenschaftliche Forschungsanwendungen

Chk1-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of Chk1 in DNA damage response and cell cycle regulation.

    Biology: Employed in cell-based assays to investigate the effects of Chk1 inhibition on cellular processes such as apoptosis and DNA repair.

    Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in combination with DNA-damaging agents to enhance their efficacy.

    Industry: Utilized in the development of new cancer therapies and in the screening of Chk1 inhibitors for drug discovery.

Wirkmechanismus

Chk1-IN-3 exerts its effects by selectively inhibiting the activity of Chk1. The mechanism involves:

    Binding to Chk1: this compound binds to the ATP-binding site of Chk1, preventing its activation.

    Inhibition of Phosphorylation: By inhibiting Chk1, this compound prevents the phosphorylation of downstream targets such as CDC25A, leading to cell cycle arrest.

    Induction of Apoptosis: Inhibition of Chk1 results in the accumulation of DNA damage, ultimately leading to apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Chk1-IN-3 is compared with other Chk1 inhibitors such as:

    GDC-0575: Another potent Chk1 inhibitor with similar mechanisms of action.

    LY2603618: A selective Chk1 inhibitor used in combination with chemotherapeutic agents.

    SRA737: An orally bioavailable Chk1 inhibitor with promising preclinical activity.

Uniqueness: this compound is unique in its high selectivity and potency for Chk1, making it a valuable tool in both research and therapeutic applications. Its ability to enhance the efficacy of DNA-damaging agents sets it apart from other Chk1 inhibitors.

Eigenschaften

Molekularformel

C20H23N9O

Molekulargewicht

405.5 g/mol

IUPAC-Name

5-[[4-(methylamino)-5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]amino]-3-[(3R)-piperidin-3-yl]oxypyridine-2-carbonitrile

InChI

InChI=1S/C20H23N9O/c1-22-19-16(13-8-26-29(2)12-13)11-25-20(28-19)27-14-6-18(17(7-21)24-9-14)30-15-4-3-5-23-10-15/h6,8-9,11-12,15,23H,3-5,10H2,1-2H3,(H2,22,25,27,28)/t15-/m1/s1

InChI-Schlüssel

SLCNIAWQMQCAFR-OAHLLOKOSA-N

Isomerische SMILES

CNC1=NC(=NC=C1C2=CN(N=C2)C)NC3=CC(=C(N=C3)C#N)O[C@@H]4CCCNC4

Kanonische SMILES

CNC1=NC(=NC=C1C2=CN(N=C2)C)NC3=CC(=C(N=C3)C#N)OC4CCCNC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.